N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE
Overview
Description
N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE: is a complex organic compound characterized by its unique adamantane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE typically involves multiple steps, starting from adamantane derivatives. The key steps include:
Sulfinylation: Introduction of sulfinyl groups to the adamantane core.
Etherification: Formation of the ether linkage with 2-chlorophenoxyethyl groups.
Sulfinamide Formation: Final step involves the formation of the sulfinamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of sulfinyl groups to sulfonyl groups.
Reduction: Reduction of sulfinyl groups to sulfides.
Substitution: Halogen substitution reactions, particularly involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include sulfonyl derivatives, sulfide derivatives, and various substituted adamantane compounds.
Scientific Research Applications
N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE involves its interaction with specific molecular targets. The compound’s adamantane core allows it to fit into hydrophobic pockets of proteins, potentially inhibiting or modulating their activity. The sulfinyl and sulfinamide groups may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantylsulfonyl)-N-[2-(2-chlorophenoxy)ethyl]adamantane-1-sulfonamide
- N-(1-adamantylthio)-N-[2-(2-chlorophenoxy)ethyl]adamantane-1-thioamide
Uniqueness
N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE stands out due to its specific combination of sulfinyl and sulfinamide groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.
Properties
IUPAC Name |
N-(1-adamantylsulfinyl)-N-[2-(2-chlorophenoxy)ethyl]adamantane-1-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38ClNO3S2/c29-25-3-1-2-4-26(25)33-6-5-30(34(31)27-13-19-7-20(14-27)9-21(8-19)15-27)35(32)28-16-22-10-23(17-28)12-24(11-22)18-28/h1-4,19-24H,5-18H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTZWSJPHXLLCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)N(CCOC4=CC=CC=C4Cl)S(=O)C56CC7CC(C5)CC(C7)C6 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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